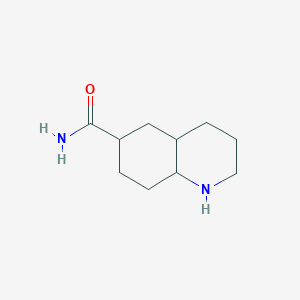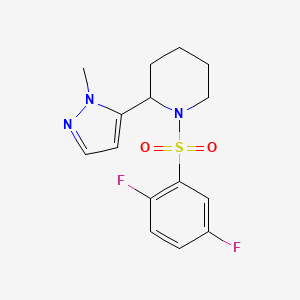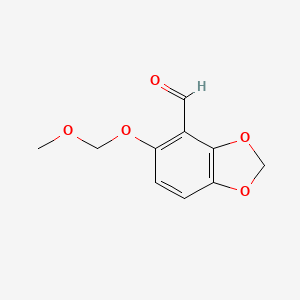![molecular formula C22H17ClFN3O3S B2394738 N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1252845-89-8](/img/no-structure.png)
N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17ClFN3O3S and its molecular weight is 457.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiopharmaceutical Applications
The compound has been explored in the context of radiopharmaceuticals, particularly in the development of selective ligands for imaging with positron emission tomography (PET). For example, research on derivatives within this chemical class has been conducted to create novel ligands for the translocator protein (18 kDa), which is significant for PET imaging of neuroinflammation and other pathologies. (Dollé et al., 2008)
Material Science and Coordination Chemistry
In materials science, the compound’s structural motif has been utilized in the synthesis of coordination complexes and polymeric materials. Research in this area focuses on exploring the reactivity of similar acetamide derivatives to create materials with potentially novel properties. For instance, the interaction of tautomeric amidines with certain ketones has led to the formation of polymeric coordination complexes, highlighting the versatility of these compounds in synthesizing new materials. (Klimova et al., 2013)
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, similar compounds have been synthesized and evaluated for their biological activities, including anti-inflammatory and anticancer activities. The synthesis of derivatives has yielded compounds with significant bioactivity, underscoring the therapeutic potential of this class of compounds in developing new treatments. For example, studies have shown that certain acetamide derivatives exhibit anti-inflammatory activity, providing a basis for further drug development efforts in this direction. (Sunder et al., 2013)
Additionally, research into N-(pyridin-4-yl)-(indol-3-yl)acetamides, which share a structural similarity, has identified compounds with potent antiallergic properties. This highlights the potential for developing new therapeutics targeting allergic responses. (Menciu et al., 1999)
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 2-chloro-4-methylbenzoyl chloride with 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid, followed by the addition of ammonia to form the final product.", "Starting Materials": [ "2-chloro-4-methylbenzoyl chloride", "3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Ammonia" ], "Reaction": [ "Step 1: Condensation of 2-chloro-4-methylbenzoyl chloride with 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a base such as triethylamine or pyridine to form N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide intermediate.", "Step 2: Addition of ammonia to the intermediate to form the final product N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
| 1252845-89-8 | |
Fórmula molecular |
C22H17ClFN3O3S |
Peso molecular |
457.9 |
Nombre IUPAC |
N-(2-chloro-4-methylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C22H17ClFN3O3S/c1-13-2-7-17(16(23)10-13)25-19(28)12-26-18-8-9-31-20(18)21(29)27(22(26)30)11-14-3-5-15(24)6-4-14/h2-10H,11-12H2,1H3,(H,25,28) |
Clave InChI |
IARYDGXNFJYRIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394656.png)



![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2394661.png)



![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2394667.png)
![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2394670.png)



